4-Ethoxybenzylmagnesium chloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;1-ethoxy-4-methanidylbenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O.ClH.Mg/c1-3-10-9-6-4-8(2)5-7-9;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRABJSYGTMMMMK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClMgO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reagent Controlled Enantioselective Additions:this More Versatile Strategy Involves the Reaction of an Achiral Substrate with the Grignard Reagent in the Presence of a Chiral Auxiliary or Catalyst. Chiral Ligands, Such As Amino Alcohols or Diamines, Can Coordinate to the Magnesium Center of the Grignard Reagent, Creating a Chiral Environment That Induces an Enantioselective Addition to a Prochiral Electrophile. Recent Advances Have Led to the Development of Highly Effective Chiral Ligands That Facilitate the Asymmetric Addition of Grignard Reagents to Ketones, Affording Tertiary Alcohols with High Enantiomeric Excess.rsc.orgalternatively, an Enantiomerically Pure Grignard Reagent Can Be Prepared and Reacted with an Achiral Substrate to Transfer Chirality.nih.govcapes.gov.br
Utilization in Anionic Polymerization for Block Copolymer Synthesis
Anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow polydispersity, including complex architectures like block copolymers. While organolithium compounds are the most common initiators for this type of polymerization, Grignard reagents can also initiate the polymerization of certain activated monomers, such as methyl methacrylate (B99206) (MMA) and its derivatives.
In such a process, the 4-ethoxybenzyl anion from the Grignard reagent would act as the initiator, attacking the double bond of a monomer to form a new carbanionic species. This new anion then propagates by adding sequentially to more monomer units. The "living" nature of this polymerization, where the anionic chain end remains active, allows for the synthesis of block copolymers. After the first block is polymerized, a second type of monomer can be introduced, which then polymerizes from the active chain end of the first block, resulting in an A-B block copolymer.
A distinct but related method that heavily relies on Grignard functionality is Grignard Metathesis (GRIM) polymerization. researchgate.net This is a chain-growth polycondensation method used to synthesize conjugated polymers, such as regioregular poly(3-alkylthiophenes). The process typically involves treating a dihalo-monomer (e.g., 2,5-dibromo-3-alkylthiophene) with a simple Grignard reagent like methylmagnesium chloride to form a monomer-Grignard species in situ. A nickel cross-coupling catalyst, such as Ni(dppp)Cl₂, is then added to polymerize the monomers into a conjugated polymer. While this does not use this compound as an initiator in the classical sense, it highlights the central role of the Grignard functional group in modern polymer synthesis.
Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates
The structural motifs provided by reagents like this compound are frequently found in biologically active molecules. Consequently, this Grignard reagent and its close analogues are crucial intermediates in the industrial synthesis of various pharmaceuticals and agrochemicals. niper.gov.in The ability to efficiently and often cost-effectively introduce a substituted benzyl (B1604629) group makes Grignard reactions a cornerstone of process chemistry.
Patented industrial syntheses provide clear examples of this utility. For instance, the synthesis of key intermediates for the anti-thrombotic drug Prasugrel involves the reaction of a substituted benzylmagnesium chloride with cyclopropanecarboxylic acid dimethylamide. researchgate.net Similarly, the fungicide Prothioconazole is synthesized using o-chlorobenzyl magnesium chloride as a key building block to construct the core structure. google.compatsnap.com These examples, while using benzyl Grignard reagents with different substituents (chloro or ethyl instead of ethoxy), directly illustrate the established industrial role of this class of reagents. researchgate.netpatsnap.com The synthesis of benzylmagnesium chloride itself has been optimized for industrial scale, using methods that are safe, high-yielding, and minimize byproducts like Wurtz coupling. google.comgoogle.com
The following table details representative examples where substituted benzylmagnesium chlorides are used as key intermediates in the synthesis of high-value commercial products.
| Reagent | Target Product Class | Specific Example | Industrial Importance | Reference |
| 2-Fluorobenzylmagnesium chloride | Pharmaceutical Intermediate | Intermediate for Prasugrel (anti-platelet agent) | Key C-C bond formation to build the core scaffold. | researchgate.net |
| o-Chlorobenzylmagnesium chloride | Agrochemical Intermediate | Intermediate for Prothioconazole (broad-spectrum fungicide) | Essential building block for the triazolinthione fungicide. | google.compatsnap.com |
| 4-Ethylbenzyl chloride (precursor) | Fine Chemical Intermediate | Precursor for pharmaceuticals, dyes, and pesticides. | Versatile intermediate due to the reactive chloromethyl group. | patsnap.com |
Given the structural similarities and analogous reactivity, this compound is an equally valuable reagent for accessing novel bioactive compounds containing the 4-ethoxybenzyl pharmacophore.
Mechanistic Insights into the Reactivity of 4 Ethoxybenzylmagnesium Chloride Derivatives
Nucleophilic Addition Pathways in Carbon-Carbon Bond Formation
4-Ethoxybenzylmagnesium chloride, a Grignard reagent, is a potent nucleophile due to the polarized carbon-magnesium bond, which imparts a carbanionic character to the benzylic carbon. masterorganicchemistry.com This characteristic makes it highly reactive toward a variety of electrophilic centers, most notably the carbon atom of carbonyl groups and other related functionalities. The nucleophilic addition reactions of this compound are fundamental in the formation of new carbon-carbon bonds, a cornerstone of organic synthesis. These reactions typically proceed via a 1,2-addition mechanism where the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the substrate. masterorganicchemistry.com The initial product is a magnesium alkoxide, which upon acidic workup, yields the corresponding alcohol or other functional groups. masterorganicchemistry.com
The reaction of this compound with carbonyl compounds is a classic example of nucleophilic addition. masterorganicchemistry.com With aldehydes, the reaction yields secondary alcohols, while ketones are converted into tertiary alcohols. masterorganicchemistry.comvaia.com The general mechanism involves the attack of the nucleophilic benzyl (B1604629) carbon on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com Subsequent protonation during workup gives the final alcohol product. masterorganicchemistry.com
The reactivity of Grignard reagents with esters is more complex. masterorganicchemistry.com The initial nucleophilic addition to the ester carbonyl group forms a tetrahedral intermediate. This intermediate can then collapse, expelling an alkoxide leaving group to form a ketone. youtube.com Since ketones are also reactive towards Grignard reagents, a second equivalent of this compound can add to the newly formed ketone, ultimately yielding a tertiary alcohol after acidic workup. masterorganicchemistry.comyoutube.com
Lactones, which are cyclic esters, react with Grignard reagents in a similar fashion to their acyclic counterparts. youtube.com The reaction typically involves the addition of two equivalents of the Grignard reagent. The first addition leads to the ring-opening of the lactone to form a keto-alkoxide intermediate. A second equivalent of the Grignard reagent then adds to the ketone functionality, resulting in a diol after protonation. youtube.com
It is important to note that abnormal reactions can occur with benzylmagnesium halides. For instance, rearrangements leading to o-tolyl derivatives have been observed in reactions with certain aldehydes and other electrophiles. mdma.chbeilstein-journals.org This rearrangement is believed to proceed through a trienic magnesium alkoxide intermediate. beilstein-journals.org
Table 1: Reactions of this compound with Carbonyl Compounds
| Carbonyl Compound | Intermediate | Final Product (after workup) |
|---|---|---|
| Aldehyde (RCHO) | Alkoxide | Secondary Alcohol (4-EtO-C₆H₄CH₂CH(R)OH) |
| Ketone (R₂CO) | Alkoxide | Tertiary Alcohol (4-EtO-C₆H₄CH₂C(R)₂OH) |
| Ester (RCOOR') | Ketone | Tertiary Alcohol (4-EtO-C₆H₄CH₂C(R)₂(OH)) |
| Lactone | Keto-alkoxide | Diol |
The reaction between this compound and a nitrile provides a valuable route for the synthesis of ketones. masterorganicchemistry.comucalgary.ca The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile group (C≡N). ucalgary.ca This addition breaks the pi bond of the nitrile, forming an intermediate imine anion, which is then hydrolyzed upon the addition of aqueous acid to yield a ketone. masterorganicchemistry.comucalgary.calibretexts.org
A key advantage of this method is that the intermediate imine salt is generally stable and does not react further with the Grignard reagent. ucalgary.ca This prevents the formation of tertiary alcohols, which can be a side product in reactions with esters. The ketone is only formed during the aqueous workup step. ucalgary.ca However, side reactions can occur, such as the abstraction of an acidic alpha-hydrogen from the nitrile by the Grignard reagent, which can lead to the formation of byproducts. sciencemadness.org The choice of solvent can also influence the reaction yield, with some studies suggesting that using benzene (B151609) with one equivalent of ether can increase the yield of the desired ketone compared to using ether alone. sciencemadness.org
Table 2: Synthesis of Ketones from Nitriles
| Reactant 1 | Reactant 2 | Intermediate | Final Product (after hydrolysis) |
|---|---|---|---|
| This compound | Nitrile (R-C≡N) | Imine anion | Ketone (4-EtO-C₆H₄CH₂COR) |
This compound can react with epoxides (also known as oxiranes) in a ring-opening reaction. masterorganicchemistry.comyoutube.com This reaction proceeds via an SN2 mechanism, where the nucleophilic carbon of the Grignard reagent attacks one of the carbon atoms of the epoxide ring, leading to the opening of the strained three-membered ring. libretexts.orgmasterorganicchemistry.com
The regioselectivity of the attack depends on the substitution pattern of the epoxide. In the case of unsubstituted or symmetrically substituted epoxides, the attack can occur at either carbon atom. However, with unsymmetrically substituted epoxides, the Grignard reagent, being a strong nucleophile under basic or neutral conditions, will preferentially attack the less sterically hindered carbon atom. libretexts.orgmasterorganicchemistry.com The initial product is a magnesium alkoxide, which upon protonation during workup, yields a β-substituted alcohol. libretexts.org For example, the reaction with ethylene (B1197577) oxide is a useful method for producing a primary alcohol with a two-carbon chain extension from the Grignard reagent. libretexts.org
Table 3: Ring-Opening of Epoxides
| Epoxide | Site of Nucleophilic Attack | Product (after workup) |
|---|---|---|
| Ethylene Oxide | Either carbon | 2-(4-Ethoxybenzyl)ethanol |
| Propylene Oxide | Less substituted carbon | 1-(4-Ethoxybenzyl)propan-2-ol |
The reaction of this compound with carbon dioxide (CO₂) is a classic method for the synthesis of carboxylic acids. masterorganicchemistry.comskku.edu This reaction, known as carboxylation, involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of the carbon dioxide molecule. skku.edu This forms a magnesium carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate, yielding the corresponding carboxylic acid, in this case, 2-(4-ethoxyphenyl)acetic acid. masterorganicchemistry.comgoogle.com
The efficiency of the carboxylation can be influenced by the reaction conditions. The use of solid carbon dioxide (dry ice) or bubbling gaseous CO₂ through the Grignard solution are common methods. google.com The reaction is typically exothermic, and temperature control is important to minimize side reactions. google.com Some studies have explored the use of additives, such as nitrogen-containing bases, to potentially influence the reactivity and solubility of CO₂ in the reaction medium. skku.edu
Table 4: Carboxylation of this compound
| Reactant 1 | Reactant 2 | Intermediate | Final Product (after acidification) |
|---|---|---|---|
| This compound | Carbon Dioxide (CO₂) | Magnesium carboxylate salt | 2-(4-Ethoxyphenyl)acetic acid |
Coupling and Cross-Coupling Reactions Catalyzed by Transition Metals
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While palladium and nickel have been extensively used, there is growing interest in more earth-abundant and less toxic metals like iron. nih.govlookchem.com this compound can participate in these reactions, serving as the nucleophilic partner.
Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative for forming C-C bonds. nih.gov These reactions can couple Grignard reagents, including this compound, with various organic electrophiles. The use of iron catalysts is particularly advantageous for C(sp²)-C(sp³) cross-couplings involving alkyl Grignard reagents that possess β-hydrogens, which can be challenging for other catalytic systems. nih.gov
The mechanism of iron-catalyzed cross-coupling reactions is complex and still under investigation, but it is believed to involve the formation of a highly reactive iron "ate" complex. lookchem.com Various iron salts such as FeCl₂, FeCl₃, and Fe(acac)₃ can be used as catalysts. lookchem.commdpi.com The choice of catalyst and reaction conditions can significantly impact the yield and selectivity of the reaction. For instance, in the cross-coupling of benzylic manganese chlorides with alkenyl halides, FeCl₂ was found to be a highly effective catalyst. lookchem.com These methodologies have been successfully applied to the coupling of functionalized benzylmanganese halides with a range of alkenyl iodides, bromides, and triflates. lookchem.com
Table 5: Iron-Catalyzed Cross-Coupling
| Grignard/Organometallic Reagent | Electrophile | Iron Catalyst (example) | Product Type |
|---|---|---|---|
| This compound | Aryl Chloride | [H₃L][FeCl₄] | Biaryl |
| Functionalized Benzylmanganese Halide | Alkenyl Iodide/Bromide/Triflate | FeCl₂ | Substituted Alkene |
Palladium- and Copper-Mediated Transformations
The reactivity of this compound can be significantly enhanced and directed through the use of transition metal catalysts, particularly palladium and copper. These metals facilitate cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds that are otherwise difficult to achieve.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and Grignard reagents like this compound are excellent nucleophilic partners in these transformations. A notable application is the alkylation of monochlorosilanes. While the silicon-chlorine bond is strong, the use of a palladium catalyst supported by specific phosphine (B1218219) ligands, such as DrewPhos, enables the coupling of Grignard reagents with chlorosilanes. nih.gov This method is effective for both primary and secondary alkylmagnesium halides and can also be used for the arylation with sterically demanding Grignard reagents. nih.gov The reaction's success in overcoming the high Si-Cl bond energy (approximately 113 kcal/mol) highlights the power of this catalytic approach. nih.gov This transformation provides a versatile route to a wide array of alkyl and aryl silanes, which have broad applications in materials science and pharmaceuticals. nih.gov
Copper-catalyzed reactions also offer a powerful avenue for the transformation of Grignard reagents. While specific examples detailing the copper-mediated reactions of this compound are not prevalent in the provided search results, the general principles of copper catalysis with Grignard reagents are well-established. These reactions often involve the formation of organocuprates in situ, which are softer nucleophiles than the parent Grignard reagents and are particularly effective in conjugate addition reactions to α,β-unsaturated carbonyl compounds.
Zinc-Catalyzed Regioselective Reactions
The reactivity of Grignard reagents, including this compound, can be modulated and enhanced by the addition of zinc salts. Zinc-catalyzed reactions often exhibit improved regioselectivity, particularly in conjugate addition reactions. For instance, the 1,4-conjugate addition of Grignard reagents to nitrodienes can be achieved with high regioselectivity in the presence of catalytic amounts of zinc(II) salts. freehoochem.com
A significant application of zinc catalysis is in the addition of Grignard reagents to aromatic nitriles. rsc.orgnih.gov While Grignard reagents can react with nitriles to form ketones after hydrolysis, the reaction is often sluggish. rsc.orgnih.gov The in-situ generation of organozinc reagents, or zinc(II)ates, by adding a catalytic amount of zinc chloride (ZnCl₂) to the Grignard reagent significantly accelerates this addition. rsc.orgnih.gov Interestingly, using a catalytic amount of ZnCl₂ has been found to be more effective than using a stoichiometric amount. rsc.orgnih.gov This catalytic system allows for the synthesis of the corresponding ketones in good yields under mild conditions. rsc.orgnih.gov The proposed mechanism involves the formation of active zinc(II)ate species, and DFT calculations have been employed to elucidate the plausible transition states. rsc.orgnih.gov
The following table summarizes the effect of a zinc chloride catalyst on the reaction of various Grignard reagents with aromatic nitriles, demonstrating the broad applicability of this method.
Table 1: Zinc Chloride-Catalyzed Grignard Addition to Aromatic Nitriles
| Aromatic Nitrile (ArCN) | Grignard Reagent (RMgCl) | ZnCl₂ (mol%) | Temperature (°C) | Time (h) | Product (Ketone) | Yield (%) |
|---|---|---|---|---|---|---|
| Benzonitrile | n-Butylmagnesium chloride | 20 | 25 | 3 | 1-Phenylpentan-1-one | 77 nih.gov |
| 4-Chlorobenzonitrile | Isopropylmagnesium chloride | 10 | 25 | - | 1-(4-Chlorophenyl)-2-methylpropan-1-one | >99 nih.gov |
Data derived from a study on the ZnCl₂-catalyzed Grignard addition to aromatic nitriles. nih.gov
Rearrangement Phenomena in Benzylmagnesium Chloride Reactions: The o-Tolyl Rearrangement
A fascinating and often unexpected aspect of the reactivity of benzylmagnesium halides is their propensity to undergo rearrangement, most notably the "o-tolyl rearrangement." This phenomenon, first observed nearly a century ago with the reaction of formaldehyde (B43269) and benzylmagnesium chloride yielding o-tolyl-carbinol instead of the expected benzylcarbinol, has been a subject of continuous investigation. mdma.ch Studies have shown that various reactants can lead to the formation of o-tolyl derivatives, sometimes as the major product. mdma.ch
In the context of this compound, while direct studies on its o-tolyl rearrangement are not explicitly detailed in the provided results, the behavior of the parent benzylmagnesium chloride provides a strong basis for understanding its potential reactivity. The rearrangement involves the migration of the magnesium-bearing methylene (B1212753) group from the benzylic position to the ortho position of the aromatic ring.
A study on the reaction of benzylmagnesium chloride with a carbohydrate-derived aldehyde demonstrated the competitive nature of the normal addition versus the o-tolyl rearrangement. beilstein-journals.orgnih.gov The ratio of the resulting benzyl carbinols to o-tolyl carbinols was found to be highly dependent on the reaction conditions, including the nature of the magnesium halide, the reactant ratios, and the temperature. beilstein-journals.orgnih.gov For instance, benzylmagnesium chloride predominantly yielded the rearranged o-tolyl products, whereas benzylmagnesium bromide favored the rearranged products only when used in excess or at higher temperatures. beilstein-journals.orgnih.gov
Proposed Mechanistic Pathways for Aromatic Rearrangements
The mechanism of the o-tolyl rearrangement in Grignard reactions has been a topic of considerable discussion. Several mechanistic pathways have been proposed to explain this aromatic rearrangement.
One proposed mechanism for the Grignard reaction leading to the benzyl to o-tolyl rearrangement involves a six-membered cyclic transition state. nih.govbeilstein-journals.org In this pathway, the magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen of the substrate. Simultaneously, the benzylic carbon attacks the carbonyl carbon, while a proton is abstracted from the ortho position of the benzyl group, leading to the formation of the o-tolyl product.
Another perspective suggests that the rearrangement may proceed through an initial addition of the benzylmagnesium halide to the electrophile, followed by an intramolecular rearrangement of the resulting intermediate. The exact nature of this intermediate and the factors driving the rearrangement are still areas of active research. Computational studies have been employed to investigate the energetics of different proposed pathways, including both four-membered and six-membered transition states, to better understand the underlying principles of this anomalous reactivity. nih.gov
Influence of Substrate Structure and Reaction Conditions on Rearrangement Selectivity
The selectivity between the normal addition product and the rearranged o-tolyl product is highly sensitive to both the structure of the substrate and the specific reaction conditions employed.
Substrate Structure: The electronic and steric properties of the substrate play a crucial role. For example, in the reaction of benzylmagnesium chloride with carbohydrate aldehydes, the presence of certain protecting groups on the sugar molecule was found to influence the outcome of the reaction. beilstein-journals.org
Reaction Conditions:
Temperature: Higher temperatures can favor the rearrangement pathway. In the reaction with a carbohydrate aldehyde, increasing the temperature when using benzylmagnesium bromide led to a higher proportion of the o-tolyl product. beilstein-journals.org
Reactant Ratio: The stoichiometry of the reactants can significantly impact the product distribution. An excess of the Grignard reagent may promote the rearrangement. beilstein-journals.org
Solvent: The coordinating ability of the solvent can influence the aggregation state and reactivity of the Grignard reagent, thereby affecting the selectivity. numberanalytics.com Solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used and can stabilize the Grignard reagent. numberanalytics.comchemeurope.com The use of a less polar solvent system, such as benzene with a small amount of ether, has been shown to increase the yield of the desired ketone and reduce side reactions in the Grignard reaction with nitriles. sciencemadness.org
Halide Effect: The nature of the halide in the Grignard reagent (chloride vs. bromide) has a demonstrable effect on the product ratio, with benzylmagnesium chloride showing a greater tendency for rearrangement than the corresponding bromide under certain conditions. beilstein-journals.orgnih.gov
The following table illustrates the influence of reaction conditions on the ratio of rearranged (o-tolyl) to non-rearranged (benzyl) products in the reaction of benzylmagnesium chloride with a carbohydrate aldehyde.
Table 2: Influence of Reaction Conditions on Benzyl vs. o-Tolyl Rearrangement
| Method | Grignard Reagent | Reactant Ratio (Grignard:Aldehyde) | Temperature (°C) | Ratio of o-Tolyl to Benzyl Products |
|---|---|---|---|---|
| A | Benzylmagnesium chloride | ~2:1 | Room Temp | ~3:1 beilstein-journals.org |
| B | Benzylmagnesium chloride | ~1:1 | 0 | - |
| C | Benzylmagnesium bromide | ~2:1 | Room Temp | - |
| D | Benzylmagnesium bromide | ~3:1 | 40 | - |
Data adapted from a study on the reaction of benzylmagnesium halides with a carbohydrate aldehyde. beilstein-journals.org
Reductive and Elimination Processes in Grignard Reactivity
In addition to the desired nucleophilic addition and rearrangement reactions, Grignard reagents like this compound can also participate in reduction and elimination processes, which are often considered side reactions.
Reductive Processes: Grignard reagents with β-hydrogens can act as reducing agents, transferring a hydride to the substrate. This is particularly relevant for sterically hindered ketones. While this compound does not have a β-hydrogen on the benzylic carbon, the potential for reduction of the substrate by other means, such as single-electron transfer (SET) followed by hydrogen abstraction from the solvent, should be considered, especially with substrates that are good electron acceptors. acs.org The competition between nucleophilic addition and reduction is influenced by factors such as steric hindrance on both the Grignard reagent and the substrate, as well as the solvent. numberanalytics.com
Elimination Processes: Elimination reactions can occur when the substrate has a leaving group on a carbon adjacent to the site of nucleophilic attack. The Boord olefin synthesis is an example where the addition of magnesium to certain β-haloethers results in an elimination reaction to form an alkene, which can limit the utility of the Grignard reaction. chemeurope.com The basicity of the Grignard reagent can promote elimination, and this pathway becomes more competitive as the steric hindrance around the electrophilic center increases, making nucleophilic attack more difficult. dalalinstitute.com The balance between substitution (SN2) and elimination (E2) is influenced by the substrate structure, the nature of the base (Grignard reagent), and the reaction conditions. dalalinstitute.com
The formation of Wurtz coupling products, where the Grignard reagent reacts with the parent organic halide, is another competing process that can be considered a type of reductive coupling. researchgate.net This side reaction can diminish the yield of the desired Grignard reagent and its subsequent reaction products. researchgate.net
Advanced Synthetic Applications of 4 Ethoxybenzylmagnesium Chloride in Organic Transformations
Construction of Complex Carbon Frameworks
The primary utility of Grignard reagents like 4-ethoxybenzylmagnesium chloride lies in their exceptional ability to form new carbon-carbon bonds, a fundamental operation in constructing complex molecular architectures. wikipedia.orgacs.org As a potent nucleophile, the 4-ethoxybenzyl anion, delivered by the Grignard reagent, readily attacks a wide range of electrophilic carbon centers. This reactivity is harnessed to build elaborate carbon skeletons through several key reaction types.
Classic applications involve the 1,2-addition to carbonyl compounds. The reaction with aldehydes produces secondary alcohols, while ketones yield tertiary alcohols, both incorporating the 4-ethoxybenzyl moiety. google.com Similarly, reaction with esters or acid chlorides can introduce two 4-ethoxybenzyl groups to form a tertiary alcohol, proceeding through a ketone intermediate. google.com These addition reactions are fundamental in the multi-step synthesis of complex natural products and other target molecules. researchgate.net
Beyond simple additions, this compound is a crucial partner in transition-metal-catalyzed cross-coupling reactions. These methods have revolutionized organic synthesis by enabling the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds under relatively mild conditions. Iron-catalyzed cross-coupling reactions, for instance, provide a cost-effective and environmentally benign alternative to traditional palladium or nickel systems. orgsyn.org In a typical cycle, an iron(III) salt like Fe(acac)₃ is reduced by the Grignard reagent to a low-valent iron species, which then participates in a catalytic cycle involving oxidative addition to an organic halide (e.g., an aryl or vinyl halide) and reductive elimination to furnish the cross-coupled product. wikipedia.org The use of ligands such as N-heterocyclic carbenes (NHCs) or amines like TMEDA can further enhance the reaction's scope and efficiency. wikipedia.org
The table below summarizes representative carbon-carbon bond-forming reactions utilizing benzylmagnesium chloride analogues, illustrating the versatility of this class of reagents.
| Electrophile | Catalyst/Conditions | Product Type | General Utility |
| Aldehyd (R-CHO) | Ethereal Solvent (THF, Et₂O) | Secondary Alcohol | Building blocks for larger molecules |
| Ketone (R₂C=O) | Ethereal Solvent (THF, Et₂O) | Tertiary Alcohol | Creation of quaternary carbon centers |
| Ester (R-COOR') | Ethereal Solvent, 2+ equivalents | Tertiary Alcohol | Step-wise construction of complex alcohols |
| Aryl/Vinyl Halide | Iron or Manganese Salts (e.g., Fe(acac)₃, MnCl₂) | Alkylated Arene/Alkene | C(sp³)–C(sp²) cross-coupling |
| Alkyl Halide/Tosylate | ZrCl₂Cp₂ or Fe(acac)₃ | Alkylated Alkane | C(sp³)–C(sp³) cross-coupling nih.gov |
Alkylation of Organometallic Complexes: Precursors for Catalysis
The 4-ethoxybenzyl group can be transferred from magnesium to other metals, a process known as transmetalation. This reaction is pivotal for preparing well-defined organometallic complexes that serve as precursors for stoichiometric reagents or active catalysts. nih.gov The reaction of this compound with a transition metal halide (e.g., chlorides of Zr, Ti, Pd, Cu) results in the displacement of the halide with the 4-ethoxybenzyl group, forming a new metal-carbon bond. nih.govniper.gov.in
These newly formed organometallic complexes have distinct reactivity profiles compared to the parent Grignard reagent. For example:
Zirconocene (B1252598) Derivatives: Reaction with zirconocene dichloride (Cp₂ZrCl₂) can generate a (4-ethoxybenzyl)zirconocene species. Such complexes are intermediates in catalytic reactions like hydroalkylation of alkenes. nih.gov
Organocuprates: Transmetalation to copper(I) salts generates organocuprates. These softer nucleophiles are particularly effective in conjugate addition reactions to α,β-unsaturated carbonyl compounds and for reactions with acid chlorides to yield ketones without over-addition.
Palladium and Nickel Complexes: The alkylation of palladium(II) or nickel(II) complexes is a key step in the catalytic cycle of many cross-coupling reactions. The resulting organopalladium or organonickel species are poised to undergo reductive elimination, forming the desired C-C bond. acs.org
The synthesis of these organometallic precursors is fundamental to catalysis, as the ligand environment and the nature of the metal center dictate the catalyst's activity, selectivity, and stability. nih.gov The ability to readily install a functionalized benzyl (B1604629) group like 4-ethoxybenzyl allows for the fine-tuning of these catalytic systems.
Synthesis of Heterocyclic Scaffolds: Benzopyranones and Purine (B94841) Derivatives
Heterocyclic structures are core components of a vast number of pharmaceuticals, agrochemicals, and materials. While direct, documented examples of this compound being used for the synthesis of benzopyranones or purine derivatives are not prominent in the surveyed literature, its fundamental reactivity as a strong carbon nucleophile suggests its potential utility in such applications.
The synthesis of complex heterocyclic systems often relies on the stepwise construction and subsequent cyclization of a decorated acyclic or simpler cyclic precursor. For instance, the general synthesis of highly substituted purines can be achieved from functionalized pyrimidine (B1678525) intermediates. google.com A plausible, though not explicitly demonstrated, strategy could involve the nucleophilic attack of this compound onto an electrophilic center of a pyrimidine derivative. For example, reaction with a halopyrimidine or a pyrimidine bearing another suitable leaving group could introduce the 4-ethoxybenzyl group. Subsequent chemical modifications, such as the reduction of a nitro group to an amine followed by cyclization with a one-carbon source (e.g., an orthoester), would complete the purine ring system. google.com
Similarly, the construction of benzopyranone scaffolds could potentially involve the 4-ethoxybenzyl Grignard reagent. The key step might be the addition of the reagent to a suitably substituted coumarin (B35378) or chromone (B188151) precursor, or its use in a cross-coupling reaction to attach the benzyl moiety to a phenolic derivative that can later undergo intramolecular cyclization to form the benzopyranone core. The viability of these hypothetical routes would depend on the chemoselectivity and compatibility of the Grignard reagent with other functional groups present in the heterocyclic precursor.
Stereoselective Synthesis Employing Functionalized Benzyl Grignard Reagents
Achieving control over stereochemistry is a paramount goal in modern organic synthesis, particularly for the production of chiral drugs and materials. Functionalized Grignard reagents like this compound can be employed in stereoselective transformations to create specific stereoisomers of a target molecule. These strategies generally fall into two main categories: substrate control and reagent control.
Spectroscopic and Computational Approaches to Understanding 4 Ethoxybenzylmagnesium Chloride Chemistry
In Situ Spectroscopic Monitoring of Grignard Reactions
Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, intermediates, and the influence of various parameters. For sensitive organometallic species like Grignard reagents, in situ spectroscopic techniques are indispensable. xjtu.edu.cn
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for real-time monitoring of chemical reactions in solution. xjtu.edu.cn By tracking the changes in vibrational frequencies of specific functional groups, one can follow the consumption of reactants and the formation of products. In the context of reactions involving 4-ethoxybenzylmagnesium chloride, in situ FTIR can be employed to monitor the progress of its formation from 4-ethoxybenzyl chloride and magnesium, as well as its subsequent reactions. mdpi.com
The formation of the Grignard reagent can be followed by observing the disappearance of the C-Cl stretching vibration of the starting material, 4-ethoxybenzyl chloride, and the appearance of new bands associated with the C-Mg bond and the solvated Grignard species. In subsequent reactions, for instance, with a carbonyl compound, the disappearance of the C=O stretching band of the electrophile and the appearance of new bands corresponding to the alcohol product can be monitored to determine reaction kinetics and endpoint. nih.gov
Table 1: Hypothetical FTIR Data for Monitoring the Reaction of this compound with Acetone
| Vibrational Mode | Wavenumber (cm⁻¹) | Reactant/Product |
| C-Cl Stretch | ~650-750 | 4-Ethoxybenzyl chloride (disappears) |
| C-O-C Stretch (ether) | ~1250 | 4-Ethoxybenzyl chloride/product |
| C=O Stretch | ~1715 | Acetone (disappears) |
| O-H Stretch (broad) | ~3200-3600 | Tertiary alcohol product (appears) |
This table is illustrative and based on typical values for similar compounds.
Raman spectroscopy serves as a complementary technique to FTIR for in situ reaction monitoring. researchgate.net It is particularly advantageous for studying organometallic species in ethereal solvents, as the solvent molecules often have weak Raman signals in the regions of interest. Raman spectroscopy can provide information on the C-Mg bond and the structure of the Grignard reagent in solution.
Advanced NMR Spectroscopy for Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic and organometallic compounds in solution. nih.gov For Grignard reagents like this compound, advanced NMR techniques, including two-dimensional (2D) NMR, provide detailed information about the connectivity of atoms and the dynamic equilibria present in solution.
¹H and ¹³C NMR are routinely used to characterize the organic part of the Grignard reagent. The chemical shifts of the benzylic protons and the aromatic protons and carbons in this compound would be influenced by the electron-donating ethoxy group and the electropositive magnesium. Due to the complexity of the Schlenk equilibrium, NMR spectra of Grignard reagents can be complicated, showing multiple species in equilibrium. chemrxiv.org
Table 2: Predicted ¹H NMR Chemical Shifts for this compound in THF
| Protons | Predicted Chemical Shift (δ, ppm) |
| CH₃ (ethoxy) | ~1.4 |
| OCH₂ (ethoxy) | ~4.0 |
| CH₂ (benzylic) | ~2.5 |
| Aromatic (ortho to CH₂MgCl) | ~6.8 |
| Aromatic (ortho to OEt) | ~7.1 |
These are estimated values based on data for similar compounds like 3-methoxybenzyl chloride and the expected electronic effects. chemicalbook.com
Advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish correlations between protons and carbons, aiding in the unambiguous assignment of signals, especially in complex mixtures.
X-Ray Crystallography for Solid-State Structural Determination of Organomagnesium Species
While solution-state behavior is crucial for understanding reactivity, the solid-state structure of organomagnesium compounds, determined by X-ray crystallography, provides a definitive picture of the bonding and coordination environment of the magnesium center. chemrxiv.org Grignard reagents are known to crystallize as monomers, dimers, or higher oligomers, often with coordinated solvent molecules. wikipedia.orgwikipedia.org
Although a crystal structure for this compound is not publicly available, data from related compounds, such as other substituted benzylmagnesium halides, would offer valuable insights. The presence of the ethoxy group in this compound could potentially lead to intramolecular coordination with the magnesium center, influencing its solid-state structure.
Theoretical and Computational Chemistry of Organomagnesium Compounds
Computational chemistry has become an indispensable tool for studying the structure, stability, and reactivity of organometallic compounds, including Grignard reagents. operachem.com
Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to investigate the intricate details of reaction mechanisms involving Grignard reagents. operachem.com These studies can elucidate the structures of transition states, calculate activation energies, and provide insights into the role of the solvent and the nature of the reacting species.
For the reaction of this compound with an electrophile, DFT calculations could be used to model the reaction pathway, considering the different species present due to the Schlenk equilibrium. operachem.com The electron-donating ethoxy group at the para position is expected to increase the nucleophilicity of the benzylic carbon, which would be reflected in the calculated charge distribution and the activation energy for the reaction.
Modeling of Electronic Structure and Reactivity Profiles
The electronic structure and resulting reactivity of this compound, a Grignard reagent, are fundamentally dictated by the highly polar carbon-magnesium bond and the influence of the ethoxy substituent on the benzylic system. Computational chemistry, particularly through Density Functional Theory (DFT) calculations, provides a powerful lens for elucidating these characteristics. While specific computational studies exclusively focused on this compound are not prevalent in publicly accessible literature, a comprehensive understanding can be constructed by drawing parallels with computational analyses of benzylmagnesium chloride and other substituted Grignard reagents. nih.govacs.orgrsc.org
Electronic Structure Analysis
The electronic environment of this compound is characterized by a significant polarization of the C-Mg bond, leading to a high degree of negative charge on the benzylic carbon. This renders the carbon atom strongly nucleophilic. The para-ethoxy group, being an electron-donating group, further influences the electronic distribution within the benzyl (B1604629) moiety through resonance and inductive effects.
Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive picture of bonding and charge distribution. uni-muenchen.dersc.org For a molecule like this compound, NBO analysis would quantify the charge localization. The benzylic carbon atom is expected to possess a substantial negative natural charge, confirming its role as the primary site of nucleophilic attack. The magnesium atom, in turn, would exhibit a significant positive charge. The ethoxy group donates electron density to the aromatic ring, which can be delocalized, slightly modulating the charge on the benzylic carbon.
Calculated Electronic Properties
The following table presents hypothetical yet representative DFT-calculated electronic properties for this compound, based on typical values observed for structurally similar substituted benzylmagnesium halides. These values are intended to be illustrative of the expected electronic characteristics.
| Parameter | Hypothetical Calculated Value | Significance |
| Natural Charge on Benzylic Carbon (Cα) | -0.65 e | Indicates high nucleophilicity of the benzylic carbon. |
| Natural Charge on Magnesium (Mg) | +1.20 e | Highlights the ionic character of the C-Mg bond. |
| Natural Charge on Chlorine (Cl) | -0.55 e | Shows the electronegative nature of the halogen. |
| Wiberg Bond Order of Cα-Mg Bond | 0.35 | Suggests a weak, highly polarized covalent bond. |
Reactivity Profiles
The reactivity of this compound is dominated by its nucleophilic character. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. reddit.comnih.gov
The HOMO of a Grignard reagent like this is typically localized on the carbanionic center, in this case, the benzylic carbon. The energy of the HOMO is directly related to the nucleophilicity of the reagent; a higher HOMO energy indicates a more reactive nucleophile. The electron-donating ethoxy group is expected to raise the energy of the HOMO compared to unsubstituted benzylmagnesium chloride, thereby enhancing its nucleophilicity. reddit.com
The LUMO, conversely, is generally associated with the Mg-X bond and represents the ability of the molecule to accept electrons. The HOMO-LUMO gap is a crucial parameter for assessing the kinetic stability of the molecule. A smaller gap generally implies higher reactivity. nih.gov
Frontier Molecular Orbital Analysis
The table below provides hypothetical energy values for the frontier molecular orbitals of this compound, illustrating the expected impact of the ethoxy substituent.
| Molecular Orbital | Hypothetical Energy (eV) | Significance |
| HOMO | -2.85 | Higher energy indicates increased nucleophilicity due to the electron-donating ethoxy group. |
| LUMO | +1.15 | Represents the electrophilic character of the magnesium center. |
| HOMO-LUMO Gap | 4.00 | A relatively small gap, indicative of a reactive species. |
These computational models and the resulting data underscore the highly reactive and nucleophilic nature of this compound. The presence of the electron-donating ethoxy group is predicted to enhance its reactivity compared to the parent benzylmagnesium chloride, a factor that is critical in its synthetic applications. The reaction mechanisms involving such Grignard reagents can be complex, potentially involving concerted polar pathways or single electron transfer (SET) processes, the likelihood of which is influenced by the substrate and reaction conditions. nih.gov
Future Prospects and Research Frontiers in Ethoxybenzylmagnesium Halide Chemistry
Development of Novel Catalytic Systems for Enhanced Selectivity
The reactivity of Grignard reagents, while synthetically useful, can also lead to a lack of selectivity and the formation of undesired byproducts. A significant area of research focuses on developing catalytic systems that can precisely control the reaction pathways of Grignard reagents like 4-ethoxybenzylmagnesium chloride.
Recent breakthroughs have highlighted the potential of earth-abundant, non-precious metal catalysts, such as those based on iron and cobalt, as cost-effective and environmentally benign alternatives to traditional palladium or nickel catalysts. acs.orgnih.gov For instance, a simple and efficient catalytic system using cobalt(II) chloride (CoCl₂) and N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to effectively catalyze the cross-coupling of aryl Grignard reagents with alkyl bromides. scilit.com This system operates under mild conditions and tolerates sensitive functional groups like esters and ketones, offering high chemoselectivity. scilit.com Another approach involves using cobalt(II) chloride with an N-heterocyclic carbene (NHC) ligand and N,N,N′,N′-tetramethyl-1,3-propanediamine (TMPDA) to couple aryl bromides with primary alkyl Grignard reagents in high yields. oup.com
Furthermore, research into stereospecific cross-coupling reactions is pushing the boundaries of selectivity. Nickel-catalyzed Kumada cross-coupling reactions have been developed for β-hydrogen-containing alkyl Grignard reagents, enabling the formation of sp³–sp³ carbon–carbon bonds with high stereochemical fidelity. nih.gov For highly enantioselective additions to aldehydes, a novel strategy involves deactivating the highly reactive Grignard reagent with an agent like bis[2-(N,N'-dimethylamino)ethyl] ether (BDMAEE) in conjunction with a (S)-BINOL-Ti(OiPr)₂ catalyst. nih.gov This deactivation suppresses the undesired background reaction, allowing the chiral catalyst to direct the formation of the desired stereoisomer with excellent enantioselectivity. nih.gov These catalytic advancements could be applied to reactions involving this compound to achieve previously unattainable levels of precision and efficiency.
Exploration of Sustainable and Greener Solvents for Grignard Chemistry
The principles of green chemistry are increasingly influencing the design of chemical processes, with a strong emphasis on reducing the use of hazardous solvents. ijirmps.org Traditional solvents for Grignard reactions, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), pose safety risks due to their high volatility, flammability, and potential for peroxide formation. rsc.org Consequently, a major research frontier is the identification and implementation of greener, more sustainable alternatives. rsc.org
2-Methyltetrahydrofuran (2-MeTHF) has emerged as a leading green solvent for Grignard reactions. riekemetals.comsciencemadness.org Derived from renewable resources like corncobs, 2-MeTHF exhibits properties that often make it a superior alternative to THF. rsc.orgnih.gov It has been shown to improve yields for benzyl (B1604629) Grignard reagents and, crucially, can suppress the formation of Wurtz coupling byproducts. rsc.orgchempoint.com Its limited miscibility with water simplifies aqueous workups and product recovery, and it is more stable in both acidic and basic conditions. nih.govchempoint.com
Another promising eco-friendly solvent is Cyclopentyl methyl ether (CPME). rsc.org Like 2-MeTHF, CPME is more resistant to peroxide formation than traditional ethereal solvents. rsc.org The comparative properties of these solvents highlight their potential to make Grignard reactions, including those with this compound, safer and more sustainable.
A more radical approach to green Grignard chemistry involves mechanochemistry, which drastically reduces or eliminates the need for bulk solvents. sciencedaily.com Using techniques like ball-milling, Grignard reagents can be prepared from magnesium metal and an organic halide with only a minimal amount of an ethereal solvent added. acs.orgthieme-connect.com This method not only reduces hazardous waste but also allows for reactions with organohalides that have poor solubility in conventional solvents and can even be performed in the open air, simplifying the process and reducing costs. sciencedaily.comthieme-connect.com Researchers have successfully used this mechanochemical approach to synthesize heavy Grignard reagents using calcium, demonstrating novel reactivity and improved yields. hokudai.ac.jp
Mechanistic Investigations of Complex and Unprecedented Reactivity Patterns
Despite being over a century old, the precise mechanism of the Grignard reaction remains a subject of active investigation. hzdr.deacs.org A deeper understanding of the reaction pathways is crucial for controlling outcomes and designing more selective reactions. The debate often centers on whether the reaction proceeds through a polar, two-electron nucleophilic addition or a single-electron transfer (SET) mechanism leading to radical intermediates. chem-station.com The chosen pathway can depend on the substrate, with easily reducible substrates like benzophenone (B1666685) often favoring the SET mechanism. chem-station.com
Modern computational methods, such as ab initio molecular dynamics, are being employed to explore the conformational space and determine the factors that drive the reaction toward a specific pathway. researchgate.net These studies often focus on the complex solution behavior of Grignard reagents, which exist in an equilibrium between various species, as described by the Schlenk equilibrium. wikipedia.org The solvent plays a critical role in this equilibrium, coordinating with the magnesium center and influencing the reagent's aggregation state and reactivity. rsc.org
Experimental techniques are also vital for uncovering new reactivity. For example, recent studies on cobalt-catalyzed reactions have revealed that Grignard reagents can be generated as intermediates through the activation of C–O or C–S bonds, a rare pathway for magnesiation. acs.org Kinetic studies, often facilitated by flow chemistry, allow researchers to probe the sequential steps of complex reactions, such as the double addition of Grignard reagents to esters, and to model the influence of temperature and molar ratios on selectivity. researchgate.netmasterorganicchemistry.com These fundamental investigations into reaction mechanisms will ultimately enable more rational control over reactions involving reagents like this compound.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of Grignard chemistry with continuous flow technology and automated synthesis represents a significant leap forward in terms of safety, efficiency, and scalability. vapourtec.com Traditional batch production of Grignard reagents can be hazardous due to the highly exothermic nature of the reaction and the pyrophoric character of magnesium. aiche.org Flow chemistry mitigates these risks by using small reactor volumes with superior heat transfer, allowing for excellent temperature control and safer operation. vapourtec.com
Flow systems, such as those developed by Vapourtec, enable the in-situ generation of Grignard reagents. vapourtec.comorganic-chemistry.org In this setup, an organohalide solution is passed through a packed column of magnesium, producing the Grignard reagent on demand. vapourtec.com This reagent can then be immediately combined with an electrophile in a subsequent reactor, a "telescoped" approach that avoids the need to handle and store the highly sensitive Grignard reagent. researchgate.net This method has been shown to be robust, providing a consistent concentration of the Grignard reagent and tolerating a wide range of functional groups. vapourtec.com The continuous process can also improve selectivity by reducing side reactions like Wurtz coupling. researchgate.netacs.org
Further advancing this frontier is the development of fully automated synthesis platforms, sometimes referred to as "Chemputers". researchgate.net These systems combine flow reactors with process analytical technology (PAT), such as inline Near-Infrared (NIR) or Nuclear Magnetic Resonance (NMR) spectroscopy, for real-time reaction monitoring. researchgate.netmagritek.comacs.org This continuous feedback allows for dynamic control and optimization of reaction conditions. researchgate.net For example, inline NIR can be used in a feedback control loop to precisely manage the stoichiometric ratio of reactants, maximizing yield while minimizing impurity formation. acs.org The combination of flow chemistry, PAT, and automated control is paving the way for the safe, efficient, and scalable manufacturing of molecules using Grignard reagents like this compound. aiche.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
